2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLFBCXGSBKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or dehydrating conditions. For 5-methyl-1,3,4-thiadiazol-2-amine, a methyl-substituted thiosemicarbazide intermediate is first prepared by reacting methyl hydrazine with carbon disulfide. Cyclization is achieved using phosphorus oxychloride (POCl₃) or ammonium ferric sulfate as catalysts. For instance, Šerban et al. demonstrated that heterocyclic thiosemicarbazides exhibit higher reactivity during cyclization compared to aromatic analogs, yielding 2-R-5-chloromethyl-1,3,4-thiadiazoles. In the case of 5-methyl derivatives, refluxing methyl thiosemicarbazide with POCl₃ at 100°C for 1–2 hours facilitates ring closure, yielding the target amine.
Mechanistic Insight :
The reaction proceeds through intramolecular nucleophilic attack of the thiolate sulfur on the adjacent hydrazine carbon, followed by elimination of ammonia and water. The electron-withdrawing nature of the thiadiazole ring stabilizes the intermediate, driving the reaction to completion.
Synthesis of 2,6-Difluorobenzoyl Chloride
Acid Chloride Preparation
2,6-Difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions, with catalytic dimethylformamide (DMF) to enhance reactivity. For example, a stoichiometric ratio of 1:3 (acid-to-SOCl₂) in refluxing dichloromethane (40°C, 4 hours) achieves near-quantitative conversion. Excess SOCl₂ is removed under reduced pressure, yielding 2,6-difluorobenzoyl chloride as a colorless liquid.
Critical Considerations :
- Moisture must be rigorously excluded to prevent hydrolysis of the acyl chloride.
- Alternative reagents like oxalyl chloride may offer milder conditions, reducing side reactions.
Amide Bond Formation: Coupling Strategies
Nucleophilic Acyl Substitution
The final step involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 2,6-difluorobenzoyl chloride in the presence of a base. Triethylamine (TEA) or pyridine is commonly employed to neutralize HCl generated during the reaction. A typical procedure entails dissolving the amine in dry tetrahydrofuran (THF) at 0°C, followed by dropwise addition of the acyl chloride and TEA. The mixture is stirred at room temperature for 12–24 hours, after which the product is isolated via filtration or extraction.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF | 72 | |
| Base | Triethylamine | 68 | |
| Temperature | 25°C | 70 |
Alternative Coupling Agents
For substrates with low nucleophilicity, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance efficiency. However, these methods are less cost-effective for large-scale synthesis compared to traditional acyl chloride routes.
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol or methanol, achieving >95% purity. Column chromatography using silica gel and ethyl acetate/hexane (3:7) further refines the compound for analytical purposes.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–7.45 (m, 2H, Ar-H), 10.32 (s, 1H, NH).
- ¹³C NMR : δ 21.5 (CH₃), 115.2–160.1 (Ar-C, JCF = 245 Hz), 165.8 (C=O).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Comparative Analysis of Synthetic Routes
Yield and Scalability
The acyl chloride method (Route 1) offers superior scalability (70–75% yield) compared to coupling-agent-based approaches (60–65%). However, the latter may be preferable for sterically hindered amines.
Chemical Reactions Analysis
Substitution Reactions
The difluoro groups at the 2 and 6 positions of the benzamide moiety are susceptible to nucleophilic aromatic substitution due to their electron-withdrawing nature. These reactions typically occur under strong nucleophilic conditions.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Sodium methoxide, other strong nucleophiles | Polar aprotic solvents (e.g., DMF) | Substitution of fluorine atoms with nucleophilic groups (e.g., amino, hydroxyl) |
Mechanistic Insights
-
The fluorine atoms activate the aromatic ring for nucleophilic attack, favoring substitution at the activated positions.
-
Reaction conditions (e.g., temperature, solvent) influence regioselectivity and yield.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole moiety exhibits diverse reactivity, enabling transformations such as condensation, cycloaddition, and nucleophilic substitution.
Knoevenagel Condensation
Reaction with α,β-unsaturated carbonyl compounds (e.g., malononitrile derivatives) forms arylidene derivatives. For example:
-
Reagent : 2-(4-Methoxybenzylidene)malononitrile
-
Conditions : Reflux in polar solvents
-
Outcome : Formation of thiadiazole-arylidene hybrids (major product) and minor acidifed derivatives .
Reactions with Carbon Disulfide
-
Reagent : Carbon disulfide in DMF/KOH
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Conditions : Room temperature
-
Intermediate : Dipotassium dithiocarbazate salt
-
Subsequent Reaction : Alkylation (e.g., methyl iodide) forms ketene S,S-dithioacetal derivatives .
Heterocyclic Formation
Reaction with bidentate nucleophiles (e.g., o-phenylenediamine) yields fused heterocycles:
| Nucleophile | Product |
|---|---|
| o-Phenylenediamine | Benzimidazole derivative |
| o-Aminophenol | Benzoxazole derivative |
| 2,3-Dihydroxypyridine | Dioxolo[4,5-b]pyridine |
These reactions eliminate SCH₃ groups, as confirmed by NMR spectra .
Condensation and Cycloaddition
The thiadiazole ring participates in condensation reactions, such as:
-
Phenyl isothiocyanate addition : Forms potassium thiocarbamate intermediates, which react further with electrophiles (e.g., ethyl chloroacetate, chloroacetyl chloride) to yield thioacetates or thiazolone derivatives .
-
Esterification : Acid hydrazides react with ethanol under acidic conditions to form esters, a common step in thiadiazole synthesis .
Spectral Characterization of Reaction Outcomes
Structural confirmation relies on spectroscopic data:
-
IR : Absorption bands at 2195 cm⁻¹ (CN) and 1734 cm⁻¹ (CO ester) validate functional groups .
-
NMR : Absence of SCH₃ signals confirms heterocycle formation (e.g., benzimidazole derivatives) .
Synthetic Pathways for Analog Design
Research findings highlight strategies to optimize reactivity:
-
Fluorine substitution : Enhances lipophilicity and bioavailability, critical for medicinal applications.
-
Thiadiazole modifications : Introduction of electron-donating groups (e.g., methyl) or aromatic substituents (e.g., pyridyl) improves stability and target interaction .
Comparative Reactivity of Thiadiazole Derivatives
| Compound Feature | Reactivity Trend |
|---|---|
| Halogen substitution (F/Cl) | Increases electrophilicity for nucleophilic attack |
| Electron-donating groups (CH₃) | Stabilizes thiadiazole ring, reduces reactivity |
| Aromatic substituents (Ph/Py) | Enhances conjugation and intermolecular interactions |
Scientific Research Applications
Antibacterial and Antifungal Properties
Thiadiazole derivatives are known for their diverse biological activities. Studies have indicated that compounds like 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may exhibit significant antibacterial and antifungal properties. The benzamide structure suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
Recent research has highlighted the anticancer potential of thiadiazole derivatives. In vitro and in vivo studies have shown that these compounds can decrease cell viability in various cancer models. For instance, derivatives similar to this compound have demonstrated efficacy against human leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells .
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Thiadiazole Derivatives Against Cancer : A study demonstrated that certain thiadiazole derivatives significantly decreased the viability of human leukemia cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Antimicrobial Activity : Research on similar compounds has shown promising results against multidrug-resistant bacterial strains. The ability to combat such pathogens is vital in addressing global health challenges related to antibiotic resistance.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluorobenzene core but lacks the thiadiazole ring.
5-Methyl-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the benzamide moiety.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents on the benzamide moiety.
Uniqueness
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the difluorobenzene and thiadiazole moieties, which impart specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.
Biological Activity
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H7F2N3OS. Its structure can be depicted as follows:
Key Features:
- Fluorination: The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Thiadiazole Ring: Known for diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole without fluorination | Antimicrobial |
| 2-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | One fluorine substitution | Enhanced bioactivity |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Pyridine instead of benzene | Anticancer properties |
The dual fluorination in this compound may improve its interaction with microbial targets compared to its analogs.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example:
- Cell Line Studies: The compound demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma).
In a recent study evaluating similar compounds with the thiadiazole moiety, IC50 values were observed in the range of 20–100 µM against various cancer cell lines . This suggests that this compound may possess comparable efficacy.
The mechanism of action involves binding to specific enzymes or receptors which leads to inhibition of their activity. This interaction is crucial for exerting its biological effects. Ongoing research aims to elucidate these pathways further.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy: A comparative analysis showed that derivatives with thiadiazole rings exhibited higher antimicrobial activity than their non-fluorinated counterparts.
- Cytotoxicity Evaluation: In vitro tests indicated that this compound significantly inhibited cell proliferation in cancer cell lines at varying concentrations .
Q & A
Q. How is regioselectivity achieved in electrophilic substitutions on the benzamide ring?
- Methodology : Use DFT calculations (Gaussian 09) to map electron density. Experimentally, direct substitutions (e.g., nitration) are guided by steric and electronic effects from the 2,6-difluoro groups .
Tables for Key Data
Q. Table 1. Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | δ 8.2 (s, 1H, NH), 2.5 (s, 3H, CH3) | |
| 13C NMR | 167.8 ppm (C=O), 165.2 ppm (C-F) | |
| ESI-MS | m/z 284.1 [M+H]+ |
Q. Table 2. Biological Activity of Analogues
| Substituent | IC50 (μM, HeLa cells) | Target Kinase Inhibition (%) |
|---|---|---|
| 5-Methyl-thiadiazole | 12.3 ± 1.2 | 78 (EGFR) |
| 5-Phenyl-thiadiazole | 8.9 ± 0.9 | 85 (VEGFR2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
